molecular formula C6H7N3O2 B021948 2-Amino-3-methyl-5-nitropyridine CAS No. 18344-51-9

2-Amino-3-methyl-5-nitropyridine

Cat. No.: B021948
CAS No.: 18344-51-9
M. Wt: 153.14 g/mol
InChI Key: JLPYUDJJBGYXEZ-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-5-nitropyridine is a nitrogen-based heterocyclic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, a fundamental structure in many biologically active compounds. Pyridine and its derivatives are known for their wide range of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties .

Mechanism of Action

Target of Action

2-Amino-3-methyl-5-nitropyridine (2A3M5NP) is a nitrogen-based heterocyclic compound . Nitrogen-based heterocyclic compounds play an important role in biomedical research and drug designing due to their immense potential against tumor cells . Pyridine nucleus, which is prevalent in most of the natural products, is extremely important in the chemistry of biological systems . It plays a key role in catalyzing both biological and chemical systems .

Mode of Action

The mode of action of 2A3M5NP involves quantum chemical calculations on energy and molecular structure . The compound’s interaction with its targets and any resulting changes are investigated from natural bonding orbital (NBO) analysis . The intramolecular charge transfer and hyperconjugative interaction of the compound are also studied .

Biochemical Pathways

The compound’s electronic properties such as homo (highest occupied molecular orbital) and lumo (lowest unoccupied molecular orbital) energies are determined . The electron density distribution and chemical reactive sites of 2A3M5NP were analyzed from molecular electrostatic potential (MEP) analysis and frontier molecular orbital (FMO) analysis .

Pharmacokinetics

and its melting point is 256-260 °C, which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 2A3M5NP’s action involve the elimination of the amino group and reduction of the nitro group with the formation of 3-aminopyridine . This reaction is a result of the addition of hydrazine hydrate at the N-C 2 bond, followed by the elimination of ammonia and reduction of the nitro group to amino .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-methyl-5-nitropyridine can be synthesized through various methods. One common approach involves the nitration of 2-amino-3-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. The presence of both amino and nitro groups on the pyridine ring allows for diverse chemical modifications and applications .

Properties

IUPAC Name

3-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPYUDJJBGYXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370314
Record name 2-Amino-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18344-51-9
Record name 2-Amino-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methyl-5-nitropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What computational chemistry methods were used to study 2-Amino-3-methyl-5-nitropyridine in the research?

A1: The researchers utilized Density Functional Theory (DFT) calculations to investigate the properties of this compound []. DFT is a widely used computational chemistry method that helps predict molecular structures and properties by approximating the electronic structure of molecules.

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